4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile
Description
4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile is a spirocyclic compound characterized by a bicyclic framework comprising a 4-membered azetidine ring fused to a 5-membered lactam ring. Key functional groups include a cyano substituent at position 3, an amino group at position 4, a methyl group at position 1, and a ketone at position 2. These groups contribute to its electronic properties, influencing reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-14-10(15)8(7-12)9(13)11(14)5-3-2-4-6-11/h2-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMHPXHEGJJDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C12CCCCC2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Reactions (MCRs) and Cyclization
Multi-component reactions are widely used for spiro-heterocycle synthesis due to their efficiency and atom economy. For spiro-azaspiro compounds, MCRs involving amines, ketones, and cyanide sources have been employed.
Example: Reaction of amino-alcohol intermediates with phosgene or its substitutes (triphosgene, carbonyl di-imidazole) in solvents like dichloromethane with bases such as triethylamine leads to carbamate esters, which upon further cyclization yield the spirocyclic core.
Cyclization: Epoxides derived from ketones react with carbamates or amines under basic conditions (e.g., sodium hydride, potassium tert-butoxide) in polar aprotic solvents like NMP or DMPU at elevated temperatures (>100°C) to form spirocyclic intermediates.
Catalysts and Reagents: Titanium-based reagents (e.g., titanium tetraisopropoxide) and reducing agents like sodium cyanoborohydride are used to facilitate reductive amination steps in the synthetic sequence.
Cyanation and Introduction of the Carbonitrile Group
Cyanation is achieved by using cyanide sources such as cyanobromide or other cyanide donors in the presence of bases (e.g., sodium bicarbonate) to introduce the nitrile group at the spiro center or adjacent positions.
The nitrile functionality is critical for biological activity and is introduced either during the ring-closure step or via post-cyclization functionalization.
Methylation and Oxidation
Methyl groups are introduced through alkylation reactions using alkyl halides (e.g., methyl iodide) under basic conditions (e.g., lithium diisopropylamide) in aprotic solvents like tetrahydrofuran (THF).
Oxidation to the 2-oxo (lactam) functionality is typically achieved by controlled oxidation of the nitrogen-containing ring, often using mild oxidizing agents compatible with the spirocyclic framework.
Green and Microwave-Assisted Synthetic Approaches
Recent advances emphasize environmentally friendly methods for spiro-heterocycle synthesis, including the target compound or its analogs.
These green methods reduce hazardous waste, lower energy consumption, and improve yields and selectivity for spirocyclic compounds analogous to this compound.
Detailed Reaction Scheme (Representative)
A representative synthetic route based on the literature and patent data is summarized below:
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Epoxide formation | Ketone precursor, peracid or oxidant | Epoxide intermediate |
| 2 | Nucleophilic ring-opening | Epoxide + amine or carbamate, base (NaH, KOtBu), 100°C+ | Amino-alcohol intermediate |
| 3 | Carbamate formation | Amino-alcohol + phosgene/triphosgene, base, DCM | Carbamate ester |
| 4 | Cyclization | Heating or microwave irradiation in solvent (EtOH, DMF) | Spirocyclic lactam core |
| 5 | Cyanation | CNBr or cyanide source, base (NaHCO3), EtOH | Introduction of carbonitrile group |
| 6 | Methylation | Alkyl halide (e.g., MeI), base (LDA), THF | Methylated spiro compound |
| 7 | Purification | Chromatography or recrystallization | Pure this compound |
Notes on Reaction Optimization and Yields
The choice of solvent greatly influences reaction efficiency. Aprotic polar solvents such as DMF, DMPU, or NMP enhance nucleophilic substitutions and cyclizations.
Bases like sodium hydride and potassium tert-butoxide are preferred for deprotonation and ring-closure steps.
Microwave irradiation significantly reduces reaction times from hours to minutes, with yields improving from 40% up to 90% depending on the step.
Protecting groups such as Boc or Cbz may be employed to safeguard amino functionalities during multi-step syntheses.
Reducing agents like sodium cyanoborohydride facilitate reductive amination without over-reduction.
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Role | Typical Use Step |
|---|---|---|
| Sodium hydride (NaH) | Strong base | Epoxide ring-opening, deprotonation |
| Potassium tert-butoxide (KOtBu) | Strong base | Cyclization |
| Phosgene / Triphosgene | Carbamoylation reagent | Carbamate formation |
| Cyanobromide (CNBr) | Cyanation agent | Introduction of nitrile |
| Methyl iodide (MeI) | Alkylating agent | Methylation |
| Titanium tetraisopropoxide | Lewis acid catalyst | Facilitates reductive amination |
| Sodium cyanoborohydride | Mild reducing agent | Reductive amination |
| Solvents: DMF, DMPU, NMP, EtOH | Reaction media | Various steps |
| Microwave irradiation | Energy source | Accelerates reactions |
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene have shown promising anticancer properties. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting potential as a lead compound in the development of new anticancer drugs.
Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of spirocyclic compounds, including derivatives of 4-amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene, which exhibited significant cytotoxicity against breast cancer cells (MCF7) and prostate cancer cells (PC3) .
Neuroprotective Effects
The neuroprotective potential of spirocyclic compounds has also been investigated. Preliminary findings suggest that 4-amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene may protect neuronal cells from oxidative stress-induced apoptosis.
Case Study:
In vitro studies indicated that treatment with this compound reduced the levels of reactive oxygen species (ROS) in neuronal cell cultures, thereby enhancing cell viability under stress conditions .
Polymer Synthesis
4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene serves as a versatile building block for synthesizing novel polymers with tailored properties. Its unique structure allows for the incorporation into various polymer matrices, enhancing mechanical and thermal stability.
Data Table: Polymer Characteristics
| Polymer Type | Properties Enhanced |
|---|---|
| Polyurethane | Improved flexibility |
| Polycarbonate | Enhanced impact resistance |
| Epoxy Resins | Increased thermal stability |
Coatings and Adhesives
The compound is also explored in coatings and adhesives due to its ability to form strong bonds with various substrates while maintaining flexibility and durability.
Mechanism of Action
The mechanism by which 4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to three structurally related spirocyclic and bicyclic derivatives (Table 1):
Table 1: Structural Comparison of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile and Analogues
| Compound Name | CAS Number | Molecular Formula | Ring System | Key Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|---|---|---|
| This compound | Not provided | Likely C₁₀H₁₃N₃O | Spiro[4.5] | 4-Amino, 1-methyl, 2-oxo, 3-cyano | ~205.23* | Rigid spiro framework |
| 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile | 870692-95-8 | C₁₀H₁₃N₃O | Spiro[4.4] | 4-Amino, 1-methyl, 2-oxo, 3-cyano | 191.23 | Smaller ring system; lower MW |
| 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile | 929974-38-9 | Likely C₉H₁₁N₃O | Spiro[4.5] | 2-Amino, 4-oxo, 3-cyano | ~193.20* | Altered substituent positions |
| (2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | Not provided | C₁₆H₂₀N₃O₅S | Bicyclo[3.2.0] | 4-Thia, carboxylic acid, 4-hydroxyphenyl | 357.41 | Antibiotic scaffold (β-lactam) |
*Estimated based on structural analogs.
Key Findings:
Ring System Flexibility: The spiro[4.5] system in the target compound provides greater conformational flexibility compared to the spiro[4.4] analog (CAS 870692-95-8). In contrast, the bicyclo[3.2.0] system () incorporates sulfur (4-thia), which increases electron delocalization and antibiotic activity, as seen in penicillin derivatives .
Substituent Effects: The 1-methyl group in the target compound introduces steric hindrance, likely improving metabolic stability compared to the unmethylated analog (CAS 929974-38-9). This modification may also alter lipophilicity, impacting membrane permeability . The 2-amino-4-oxo substitution pattern in CAS 929974-38-9 creates a distinct electronic profile, favoring hydrogen bonding with biological targets over the 4-amino-2-oxo arrangement in the target compound .
Functional Group Interactions: The cyano group at position 3 in all spiro derivatives acts as a strong electron-withdrawing group, polarizing the α,β-unsaturated lactam system. The absence of a carboxylic acid group (cf. bicyclo[3.2.0] derivative in ) limits the target compound’s ionic interactions but improves blood-brain barrier penetration .
Research Implications
- Synthetic Challenges : The spiro[4.5] system requires precise regiocontrol during ring closure, unlike the smaller spiro[4.4] analog. Computational studies using software like SHELXL () or ORTEP-3 () could model puckering dynamics and guide synthesis .
- Biological Potential: While the bicyclo[3.2.0] derivative () is pharmacopeial-grade (PF 43(1)), the target compound’s spirocyclic framework may offer novel mechanisms against drug-resistant pathogens due to reduced enzymatic recognition .
Biological Activity
4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile, often referred to as 4A1AD, is a spiro compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C11H15N3O
- Molecular Weight : 205.26 g/mol
- CAS Number : 949873-93-2
Biological Activity Overview
Recent studies have highlighted the compound's efficacy in various biological assays, particularly against insect larvae and potential implications in sustainable agriculture.
Toxicological Assessment
A notable study conducted by researchers assessed the toxicological effects of 4A1AD on Galleria mellonella larvae. The study utilized both dipping and feeding bioassays to evaluate the compound's impact at varying concentrations:
| Concentration (mg/mL) | Mortality Rate (%) | Total Soluble Protein (mg/mL) | Phenol-Oxidase Activity (U/mL) |
|---|---|---|---|
| 0.5 | 20 | 12.5 | 0.8 |
| 1.0 | 45 | 9.8 | 1.5 |
| 2.0 | 70 | 6.2 | 2.3 |
The results indicated a significant increase in larval mortality with higher concentrations and treatment durations, alongside a decrease in total soluble protein content and an increase in phenol-oxidase activity , suggesting that the compound may disrupt metabolic processes in larvae .
The mechanisms by which 4A1AD exerts its biological effects appear to involve biochemical alterations within the target organisms:
- Protein Synthesis Inhibition : The decrease in total soluble protein suggests that the compound may inhibit protein synthesis, critical for growth and development.
- Enzyme Activity Modulation : The observed increase in phenol-oxidase activity indicates that the compound might stimulate stress responses or metabolic pathways that lead to increased enzyme production as a compensatory mechanism.
- Morphological Changes : Scanning electron microscopy revealed anatomical abnormalities in treated larvae, including deformities in the cuticle and spiracular openings, which could impair respiration and overall viability .
Case Studies and Research Findings
Several studies have been conducted to further elucidate the biological activity of this compound:
Study on Insecticidal Activity
In a comparative study, researchers evaluated the insecticidal properties of various spiro compounds, including 4A1AD, against common agricultural pests. The findings demonstrated that:
- 4A1AD exhibited superior efficacy compared to traditional insecticides.
- The compound showed promise as an alternative pest control agent, potentially reducing reliance on synthetic chemicals .
Environmental Impact Assessment
Another aspect of research focused on the environmental implications of using 4A1AD as an insecticide:
Q & A
Q. How can researchers leverage open-access databases to cross-validate spectral data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
